1,1,1-Trichlorotrifluoroacetone
Overview
Description
1,1,1-Trichlorotrifluoroacetone is a chemical compound that has been studied in various contexts due to its unique properties and reactivity. It serves as a versatile reagent in organic synthesis, particularly in reactions involving fluorinated intermediates and products.
Synthesis Analysis
The synthesis of related fluorinated compounds has been explored through different methods. For instance, a Claisen-type double condensation of acetone with trifluoroacetic acid ethyl ester leads to the formation of the simplest fluorinated 1,3,5-triketone, which exhibits interesting tautomeric features . Additionally, the reductive addition of 1,1,1-trichloro-2,2,2-trifluoroethane to formaldehyde using zinc as a catalyst results in the formation of 2,2-dichloro-3,3,3-trifluoropropanol, a synthetic equivalent of substituted 1,1,1-trifluoroacetone .
Molecular Structure Analysis
The molecular structure of trifluoroacetone and its derivatives has been elucidated using various spectroscopic techniques. For example, the polymerization of 1,1,1-trifluoroacetone with aliphatic secondary amines results in a mixture of diastereoisomers of the cyclic trimer, whose structure was determined using proton and fluorine magnetic resonance spectroscopy . X-ray crystallography has also been employed to determine the concave structure of trimerization products of trifluoroacetone, which are structurally close to fluorinated carbohydrates .
Chemical Reactions Analysis
1,1,1-Trifluoroacetone participates in a range of chemical reactions. It acts as a hydride acceptor in the Oppenauer oxidation of secondary alcohols, allowing for selective oxidation in the presence of primary alcohols . Trifluoroacetone also undergoes trimerization in the presence of bases, leading to configurationally labile tetrahydro-2H-pyran diols . Furthermore, it can react with hydrogen peroxide to form trifluoroacetone diperoxide, which is capable of O-atom transfer to alkenes and sulfides . The reaction with S-methyl-2-arylisothiosemicarbazides affords 1-aryl-3-trifluoromethyl-5-methylthio-1,2,4-triazoles, which can be further transformed into triazole-5-ones upon treatment with base .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1,1-trifluoroacetone and its derivatives are influenced by the presence of fluorine atoms. The impact of low energy electrons on 1,1,1-trifluoroacetone has been studied, revealing a variety of fragment anions formed via dissociative electron attachment, indicating complex unimolecular reactions and bond cleavages . The solvent effect on the behavior of trimerization products in solution has been rationalized using solvent basicity measures and polarity scales, with weak donor number solvents favoring certain diastereoisomers . Additionally, the europium(III) complex with thenoyltrifluoroacetonate ligands has been synthesized and characterized, showing potential application in organic light-emitting diodes (OLEDs) .
Scientific Research Applications
Application 1: Photoelectron Spectroscopy
- Results or Outcomes : A correlation between the oxygen lone pair ionization energy and the number of fluorines substituted was observed. This paralleled a correlation between the width at half-peak height of the lone pair band and the lone pair ionization energy. The values of α and β for the oxygen lone pairs of halogen substituted acetones were found to be 1.24 and 3.91, respectively. For the chlorine lone pairs, the values were found to be 1.16 and 5.89, while for the carbonyl π, they were found to be 1.98 and 3.17, respectively .
Application 2: Trifluoroacetylation of Amino Groups
- Results or Outcomes : The trifluoroacetylation of amino groups allows for the synthesis of peptides. The specific outcomes depend on the specific peptide being synthesized .
Application 3: Chemical Synthesis
Safety And Hazards
1,1,1-Trichlorotrifluoroacetone is classified as acutely toxic, both orally and dermally . It is also toxic if inhaled, causes skin irritation, and may cause an allergic skin reaction . It is recommended to handle with gloves, avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
1,1,1-trichloro-3,3,3-trifluoropropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3F3O/c4-2(5,6)1(10)3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTAIKNWAIKGEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226713 | |
Record name | 1,1,1-Trichloro-3,3,3-trifluoroacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trichlorotrifluoroacetone | |
CAS RN |
758-42-9 | |
Record name | 1,1,1-Trichloro-3,3,3-trifluoro-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=758-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trichloro-3,3,3-trifluoroacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1-Trichloro-3,3,3-trifluoroacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trichloro-3,3,3-trifluoroacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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